3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Description
The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (hereafter referred to as the target compound) is a chromone derivative characterized by:
- A 3-methoxyphenoxy substituent at position 2.
- A trifluoromethyl group at position 2.
- An acetyloxy ester at position 7.
Chromones are oxygen-containing heterocycles with demonstrated bioactivity, including anticancer, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O6/c1-10(23)26-13-6-7-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-4-11(8-12)25-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPJDLWDINLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, a compound belonging to the chromone family, has garnered attention due to its potential biological activities. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethyl group, which is significant for its biological activity due to the electron-withdrawing nature of fluorine atoms.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, studies have shown that the presence of methoxy and trifluoromethyl groups enhances the electron-donating capabilities of the compound, leading to increased radical scavenging activity. This activity is crucial in combating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro studies demonstrated that derivatives with similar structures effectively reduced COX-2 activity, suggesting potential anti-inflammatory applications.
Cytotoxicity Against Cancer Cells
Several studies have assessed the cytotoxic effects of chromone derivatives on various cancer cell lines. For example, compounds structurally related to this compound showed selective cytotoxicity against breast cancer cells (MCF-7) and other tumor cell lines. The mechanism of action may involve apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 (PubMed) | Evaluated cytotoxicity against MCF-7 cells; IC50 values indicated moderate efficacy with an emphasis on structure-activity relationships. |
| Study 2 (MDPI) | Investigated anti-inflammatory properties; significant inhibition of COX-2 was observed. |
| Study 3 (ResearchGate) | Explored antioxidant activities; demonstrated effective radical scavenging ability compared to standard antioxidants. |
Detailed Case Study: Cytotoxicity Assessment
In a notable study published in PubMed, various chromone derivatives were tested against four human tumor cell lines. The results indicated that compounds with a trifluoromethyl group exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The study utilized MTT assays to quantify cell viability, revealing IC50 values ranging from 10 µM to 30 µM depending on the specific derivative tested.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the trifluoromethyl group contributes significantly to binding interactions with target proteins involved in inflammation and cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Chromone Derivatives
The target compound is structurally related to several analogs (Table 1), which differ in substituent groups and biological activities:
Table 1: Key Structural Differences and Similarities
Key Observations :
- Trifluoromethyl Impact : The CF₃ group at position 2 enhances metabolic stability and electron-withdrawing effects across all analogs .
Anticancer Activity
- Benzamide Derivatives : N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides exhibit cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines with IC₅₀ values of 2–10 µM. Molecular docking suggests interactions with HER2 and 3MNG proteins .
- Target Compound: No direct anticancer data are available. However, structurally similar fluorophenyl derivatives () show moderate activity (IC₅₀: ~20 µM), suggesting the acetate group may reduce potency compared to benzamides.
Enzyme Inhibition
- SDH Inhibitors: Compounds with 3-(2-naphthyloxy) and 3-chlorobenzoate groups () inhibit shikimate dehydrogenase (SDH) in H. pylori (IC₅₀: 3.9 µM). The target compound’s methoxyphenoxy group may lack the π-π stacking required for competitive NADP binding.
Antioxidant Activity
Physicochemical Properties
Collision Cross-Section (CCS) :
- The target compound’s CCS ([M+H]+: 182.9 Ų) is slightly higher than fluorophenyl analogs (180.1 Ų), suggesting a more extended conformation due to the methoxyphenoxy group .
Lipophilicity (LogP) :
- Estimated LogP for the target compound: ~3.5 (moderate), compared to ~4.2 for benzamide derivatives () and ~2.8 for SDH inhibitors ().
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-methoxyphenol with a trifluoromethylated chromenone precursor under acidic or basic conditions .
- Step 2: Acetylation of the hydroxyl group at the 7-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-acetylation, which can lead to byproducts like diacetylated derivatives .
Basic: How can the compound’s structure be confirmed using spectroscopic techniques?
Answer:
A combination of methods is essential:
- 1H/13C NMR: Assign signals for the methoxy group (δ ~3.8 ppm), acetoxy group (δ ~2.3 ppm), and trifluoromethyl (δ ~-60 ppm in 19F NMR). Aromatic protons in the chromenone core appear between δ 6.5–8.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns consistent with the acetoxy and trifluoromethyl groups .
- X-ray Crystallography: Resolve ambiguities in substitution patterns (e.g., phenoxy vs. methoxy orientation) using single-crystal diffraction .
Note: Use DEPT-135 NMR to distinguish CH3 (acetoxy) from quaternary carbons .
Advanced: How do structural modifications (e.g., substituent position) influence bioactivity?
Answer:
Comparative studies on analogous compounds reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
